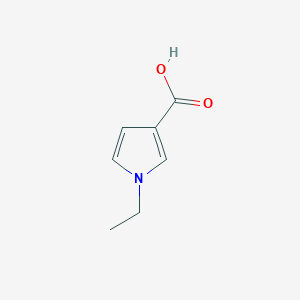
1-Ethyl-1H-pyrrole-3-carboxylic acid
Descripción general
Descripción
“1-Ethyl-1H-pyrrole-3-carboxylic acid” is a chemical compound with the empirical formula C7H9NO2 . It is a derivative of pyrrole, which is a heterocyclic aromatic organic compound .
Molecular Structure Analysis
The molecular structure of “this compound” consists of a pyrrole ring substituted with an ethyl group and a carboxylic acid group .Chemical Reactions Analysis
While specific chemical reactions involving “this compound” are not detailed in the literature, pyrrole compounds are known to undergo various chemical reactions. For instance, they can participate in metal-catalyzed conversions of primary diols and amines to form pyrroles .Physical And Chemical Properties Analysis
The physical and chemical properties of “this compound” include a molecular weight of 139.152 , a density of 1.1±0.1 g/cm3 , and a boiling point of 282.9±13.0 °C at 760 mmHg .Mecanismo De Acción
Target of Action
It’s known that indole derivatives, which are structurally similar to pyrrole compounds, bind with high affinity to multiple receptors . This suggests that 1-Ethyl-1H-pyrrole-3-carboxylic acid may also interact with various biological targets.
Mode of Action
Indole derivatives are known to possess various biological activities, including antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities . This suggests that this compound may interact with its targets in a way that modulates these biological activities.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
1-Ethyl-1H-pyrrole-3-carboxylic acid has a number of advantages and limitations when used in laboratory experiments. One advantage is that it is relatively inexpensive and easy to obtain. Another advantage is that it is a versatile compound that can be used in a variety of scientific research applications. One limitation is that it is a white solid that is difficult to dissolve in water. Another limitation is that it is a weak inhibitor of enzymes and G-protein-coupled receptors.
Direcciones Futuras
1-Ethyl-1H-pyrrole-3-carboxylic acid has a wide range of potential applications in the scientific research field. One potential future direction is the development of more efficient synthesis methods for this compound and its derivatives. Another potential future direction is the exploration of new applications of this compound in the study of biochemical and physiological processes. In addition, further research could be done on the mechanism of action of this compound and its derivatives. Finally, further research could be done on the potential therapeutic applications of this compound and its derivatives.
Aplicaciones Científicas De Investigación
1-Ethyl-1H-pyrrole-3-carboxylic acid is a versatile compound that can be used in a variety of scientific research applications. It has been used as a starting material for the synthesis of a variety of compounds, including drugs, hormones, and other organic molecules. It has also been used in the study of biochemical and physiological processes, and in the development of new methods and techniques.
Safety and Hazards
Propiedades
IUPAC Name |
1-ethylpyrrole-3-carboxylic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H9NO2/c1-2-8-4-3-6(5-8)7(9)10/h3-5H,2H2,1H3,(H,9,10) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HTNSSMUWGMGBMJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C=CC(=C1)C(=O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H9NO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
139.15 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.






![Ethyl 6-Chlorobenzo[b]thiophene-2-carboxylate](/img/structure/B3021257.png)








![2-Ethyl-1,2,3,4-tetrahydro-benzo[b][1,6]naphthyridine-10-carboxylic acid](/img/structure/B3021271.png)
